isobutyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
This compound belongs to the pyrimido-thiazine class, characterized by a bicyclic core structure fused with pyrimidine and thiazine rings. Key structural features include:
- Core: A pyrimido[2,1-b][1,3]thiazine scaffold with a 4-oxo group and 3,4-dihydro configuration.
- Substituents:
- Position 6: A 3,4,5-trimethoxyphenyl group, which contributes steric bulk and electron-donating properties due to methoxy groups.
- Position 7: An isobutyl ester group, enhancing lipophilicity and metabolic stability compared to smaller esters.
- Molecular implications: The trimethoxyphenyl group may influence binding interactions in biological systems, while the isobutyl ester modulates solubility and bioavailability.
Properties
CAS No. |
609794-33-4 |
|---|---|
Molecular Formula |
C22H28N2O6S |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-methylpropyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C22H28N2O6S/c1-12(2)11-30-21(26)18-13(3)23-22-24(17(25)7-8-31-22)19(18)14-9-15(27-4)20(29-6)16(10-14)28-5/h9-10,12,19H,7-8,11H2,1-6H3 |
InChI Key |
GHQBJWWIMAZMHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the pyrimido[2,1-b][1,3]thiazine core, followed by the introduction of the isobutyl, methyl, oxo, and trimethoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of large-scale reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the pyrimido-thiazine class exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : The compound has shown promising antibacterial properties against various bacterial strains. For instance, derivatives of thiazolo[3,2-b]-1,2,4-triazine have been reported to inhibit tRNA methyltransferase isoenzymes effectively .
- Anticancer Potential : Studies suggest that similar compounds have exhibited cytotoxic effects on cancer cell lines. The presence of substituents on the phenyl ring can significantly enhance the anticancer activity .
- Anti-inflammatory Effects : Some derivatives from this chemical class have been evaluated for their anti-inflammatory properties, showing potential in reducing inflammation markers in vitro .
Therapeutic Applications
The compound’s structural features allow it to interact with various biological targets:
- Antibacterial Agents : Due to its efficacy against resistant bacterial strains, it may serve as a lead compound for developing new antibiotics .
- Anticancer Drugs : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology .
- Neurological Disorders : Some derivatives have been explored for their potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound's derivatives:
Mechanism of Action
The mechanism of action of isobutyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Biological Activity
Isobutyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
This structure features a pyrimidine-thiazine framework with various substituents that may influence its biological activity.
Biological Activities
Antitumor Activity:
Research indicates that derivatives of pyrimidine compounds often exhibit antitumor properties. For instance, certain pyrimidine derivatives have demonstrated cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The IC50 values for these compounds can vary significantly based on structural modifications .
Antimicrobial Properties:
The compound's structure suggests potential antimicrobial activity. Similar compounds in the pyrimidine class have shown effectiveness against a range of bacteria and fungi. For example, studies have reported that certain derivatives exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against pathogenic strains .
Antioxidant Effects:
Pyrimidine derivatives are also known for their antioxidant properties. The presence of methoxy groups in the isobutyl compound may enhance its ability to scavenge free radicals, thus providing a protective effect against oxidative stress .
The biological activities of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity:
Many bioactive compounds inhibit specific enzymes involved in cancer progression or microbial growth. This compound may target kinases or other critical enzymes. -
Interaction with Receptors:
The compound may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways that regulate cell growth and apoptosis . -
Modulation of Gene Expression:
Certain derivatives have been shown to affect the expression of genes associated with inflammation and tumorigenesis through epigenetic mechanisms.
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrimidine derivatives including our compound showed promising results in inhibiting the growth of human cancer cell lines. The IC50 values ranged from 10 to 30 µM depending on the specific structural modifications applied to the pyrimidine core .
Case Study 2: Antimicrobial Testing
In another investigation, this compound was tested against various bacterial strains. Results indicated an MIC of approximately 15 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized during synthesis?
Methodological Answer: A one-pot, two-step reaction strategy (commonly used for fused pyrimidine derivatives) can be adapted. For example, combining a thioxo-tetrahydro-pyrimidine precursor with substituted aldehydes and acetic acid derivatives under reflux in glacial acetic acid/acetic anhydride mixtures (78% yield reported for analogous structures) . Purity optimization may involve recrystallization from ethyl acetate-ethanol (3:2) and rigorous monitoring via TLC or HPLC. Contamination by diastereomers or unreacted intermediates should be mitigated by adjusting reaction time and stoichiometry .
Q. How is the compound’s structure confirmed, and what spectroscopic techniques are critical?
Methodological Answer:
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. For example, pyrimidine ring protons typically resonate at δ 2.5–4.5 ppm, while aromatic protons from the 3,4,5-trimethoxyphenyl group appear at δ 6.5–7.5 ppm .
- X-ray crystallography : Resolve puckering of the pyrimidine ring (flattened boat conformation) and dihedral angles between fused rings (e.g., 80.94° in analogous structures) .
- HRMS : Validate molecular weight with <5 ppm error (e.g., theoretical vs. observed mass: 550.0978 vs. 550.0816 in related compounds) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Substituent variation : Replace the 3,4,5-trimethoxyphenyl group with electron-deficient (e.g., nitro, bromo) or electron-rich (e.g., hydroxy, methoxy) analogs to assess bioactivity shifts. For example, 4-nitrophenyl derivatives show altered reactivity in similar scaffolds .
- Pharmacophore modeling : Use computational tools (e.g., Schrödinger’s Maestro) to map electrostatic potentials and hydrophobic regions. Compare with active analogs like thiadiazolo-pyrimidines, which exhibit antimicrobial activity .
Q. What experimental strategies resolve contradictions in reported spectroscopic data (e.g., conflicting NMR assignments)?
Methodological Answer:
- DEPT-135 and 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., methyl vs. methylene protons). For example, diastereotopic protons in the isobutyl group may split into distinct multiplets .
- Variable-temperature NMR : Identify dynamic effects (e.g., ring puckering) causing signal broadening. Compare with crystallographic data to confirm static conformations .
Q. How can computational methods predict metabolic stability or degradation pathways?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify labile bonds (e.g., ester or thiazine moieties).
- In silico metabolism : Use software like ADMET Predictor™ to simulate Phase I/II transformations (e.g., demethylation of methoxy groups or hydrolysis of the carboxylate ester) .
Notes for Experimental Design
- Contradiction Handling : Cross-validate NMR assignments with X-ray data to resolve ambiguities .
- Advanced Techniques : Use time-resolved IR spectroscopy to monitor reaction intermediates .
- Theoretical Frameworks : Link SAR studies to conceptual models of bioactivity (e.g., π-π stacking interactions in enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
